4-Methylumbelliferyl-beta-D-lactoside

Description

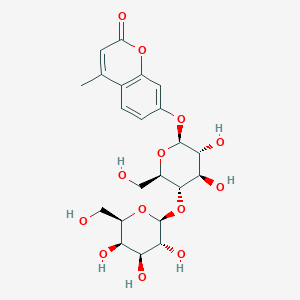

Structure

3D Structure

Properties

IUPAC Name |

7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O13/c1-8-4-14(25)32-11-5-9(2-3-10(8)11)31-21-19(30)17(28)20(13(7-24)34-21)35-22-18(29)16(27)15(26)12(6-23)33-22/h2-5,12-13,15-24,26-30H,6-7H2,1H3/t12-,13-,15+,16+,17-,18-,19-,20-,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTGXBPFDYMIJH-KSFLKEQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470345 | |

| Record name | 4-Methylumbelliferyl beta-D-lactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84325-23-5 | |

| Record name | 4-Methylumbelliferyl beta-D-lactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylumbelliferyl-β-D-lactoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl-β-D-lactoside (MUL) is a fluorogenic substrate widely utilized for the sensitive detection of β-galactosidase activity. This synthetic compound is invaluable in various research and diagnostic applications, including the study of enzyme kinetics, reporter gene assays in molecular biology, and the detection of microbial contamination in the food and pharmaceutical industries. Upon enzymatic cleavage by β-galactosidase, MUL releases the highly fluorescent product 4-methylumbelliferone (4-MU), which can be quantified to determine enzyme activity. This guide provides a comprehensive overview of the core properties, experimental protocols, and underlying mechanisms of 4-Methylumbelliferyl-β-D-lactoside.

Physicochemical and Spectral Properties

4-Methylumbelliferyl-β-D-lactoside is a solid, water-soluble compound. Its utility as a fluorogenic substrate is derived from the spectral properties of its hydrolysis product, 4-methylumbelliferone (4-MU). The key quantitative data for MUL and its fluorescent product are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₂₂H₂₈O₁₃ | [1][2][3] |

| Molecular Weight | 500.45 g/mol | [1][2] |

| CAS Number | 84325-23-5 | [1][2][3] |

| Appearance | White to Off-White Solid | [4] |

| Solubility | Soluble in water with heating. Also soluble in DMF.[4] Water solubility has been reported as 9.80-10.20 mg/mL.[4] | |

| Storage Temperature | -20°C | [4][5][6] |

| Excitation Wavelength (of 4-MU) | ~365-385 nm | [2] |

| Emission Wavelength (of 4-MU) | ~445-502 nm | [2] |

Enzymatic Reaction and Detection Principle

The core application of 4-Methylumbelliferyl-β-D-lactoside lies in its specific hydrolysis by the enzyme β-galactosidase. This reaction breaks the glycosidic bond, releasing galactose and the fluorophore 4-methylumbelliferone (4-MU). The fluorescence of 4-MU is pH-dependent and is significantly enhanced at alkaline pH. The enzymatic reaction allows for the highly sensitive quantification of β-galactosidase activity.

Figure 1: Enzymatic cleavage of 4-Methylumbelliferyl-β-D-lactoside.

Experimental Protocols

The following is a generalized protocol for a β-galactosidase assay using 4-Methylumbelliferyl-β-D-lactoside in cell lysates. This protocol may require optimization depending on the specific experimental conditions and the source of the enzyme.

Materials:

-

4-Methylumbelliferyl-β-D-lactoside (MUL)

-

Cell lysis buffer (e.g., 25 mM Tris-HCl, pH 7.5, 125 mM NaCl, 2 mM MgCl₂, 12 mM 2-mercaptoethanol)

-

Reaction buffer (e.g., Phosphate buffer, pH 7.3)

-

Stop buffer (e.g., 0.2 M Sodium Carbonate or 0.2 M Glycine-NaOH, pH >10)

-

Microplate reader with fluorescence detection capabilities (Excitation: ~365 nm, Emission: ~450 nm)

-

96-well black opaque microplates

-

Standard solution of 4-methylumbelliferone (for calibration curve)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of MUL in a suitable solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Prepare the reaction buffer and stop buffer.

-

Prepare a series of dilutions of 4-methylumbelliferone in the reaction buffer mixed with the stop buffer to generate a standard curve.

-

-

Cell Lysis:

-

Harvest cells and wash with PBS.

-

Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.

-

Lyse the cells using a suitable method (e.g., freeze-thaw cycles, sonication).

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Enzymatic Reaction:

-

Add a small volume of the cell lysate (e.g., 10-50 µL) to the wells of a 96-well plate.

-

Prepare a reaction cocktail containing the reaction buffer and MUL at the desired final concentration (e.g., 0.3 mM).[7]

-

Initiate the reaction by adding the reaction cocktail to each well containing the cell lysate.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

-

Termination and Measurement:

-

Stop the reaction by adding a volume of the stop buffer to each well. The alkaline pH of the stop buffer enhances the fluorescence of the 4-MU product.

-

Measure the fluorescence in a microplate reader at an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of a blank control (containing lysis buffer instead of cell lysate).

-

Use the standard curve generated from the 4-methylumbelliferone dilutions to convert the fluorescence readings into the molar amount of product formed.

-

Calculate the β-galactosidase activity, typically expressed as units of activity per milligram of total protein.

-

Figure 2: Generalized experimental workflow for a β-galactosidase assay.

Applications

The high sensitivity and specificity of the 4-Methylumbelliferyl-β-D-lactoside-based assay make it suitable for a wide range of applications:

-

Reporter Gene Assays: In molecular biology, the lacZ gene, which encodes β-galactosidase, is a commonly used reporter gene. The activity of this enzyme, and therefore the expression of the gene of interest, can be sensitively quantified using MUL.

-

Enzyme Kinetics: This substrate is used to study the kinetic properties of β-galactosidase, including Michaelis-Menten kinetics (Kₘ and Vₘₐₓ) and inhibitor screening.

-

Microbiology: It is employed for the rapid and sensitive detection of coliform bacteria, which are indicators of fecal contamination in water and food samples. Many coliforms express β-galactosidase.

-

Drug Discovery: In high-throughput screening, MUL can be used to identify compounds that modulate the activity of β-galactosidase or pathways involving this enzyme.

Conclusion

4-Methylumbelliferyl-β-D-lactoside is a robust and sensitive tool for the quantification of β-galactosidase activity. Its favorable physicochemical and spectral properties, coupled with straightforward assay protocols, have established it as a staple in research and diagnostic laboratories. This guide provides the foundational knowledge for the effective utilization of this important fluorogenic substrate.

References

- 1. 4-Methylumbelliferyl beta-D-lactoside | 84325-23-5 | EM06840 [biosynth.com]

- 2. shop.imcstips.com [shop.imcstips.com]

- 3. cdn.usbio.net [cdn.usbio.net]

- 4. 4-METHYLUMBELLIFERYL-BETA-D-LACTOSIDE | 84325-23-5 [m.chemicalbook.com]

- 5. 4-Methylumbelliferyl beta-D-lactoside, 100 mg, CAS No. 84325-23-5 | Fluorogenic substrates | Substrates | Enzymes & Substrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - Belgium [carlroth.com]

- 6. 4-Methylumbelliferyl beta-D-lactoside, 50 mg, CAS No. 84325-23-5 | Fluorogenic substrates | Substrates | Enzymes & Substrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 7. Protocol for b-Galactosidase [thelabrat.com]

An In-depth Technical Guide on the Core Principle of 4-Methylumbelliferyl-β-D-lactoside Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles underlying the use of 4-Methylumbelliferyl-β-D-lactoside (4-MBL) as a fluorogenic substrate. It is intended for researchers, scientists, and professionals in drug development who utilize fluorescence-based assays for the detection and quantification of β-lactosidase activity or combined β-galactosidase and β-glucosidase activities.

Core Principle of Fluorescence Generation

The application of 4-Methylumbelliferyl-β-D-lactoside in enzymatic assays is based on a straightforward yet highly sensitive principle: the enzymatic hydrolysis of a non-fluorescent substrate into a highly fluorescent product. 4-MBL itself is a non-fluorescent molecule. However, in the presence of β-lactosidase, the glycosidic bond linking the lactose moiety to the 4-methylumbelliferone (4-MU) core is cleaved. This enzymatic cleavage releases the fluorophore 4-MU.[1][2]

The fluorescence of the released 4-MU is highly dependent on the pH of the surrounding environment.[3][4] The hydroxyl group on the 4-MU molecule can exist in a protonated (neutral) or deprotonated (anionic) form. The anionic form, which is predominant at higher pH levels (typically above 9), is significantly more fluorescent.[3] Therefore, assay protocols often include a step to raise the pH of the solution to enhance and stabilize the fluorescent signal.[4][5] The intensity of the emitted fluorescence is directly proportional to the amount of 4-MU produced, which in turn corresponds to the activity of the β-lactosidase enzyme in the sample.[1]

Quantitative Data: Photophysical Properties of 4-Methylumbelliferone (4-MU)

The following table summarizes the key photophysical properties of 4-Methylumbelliferone, the fluorescent product of the enzymatic reaction. These values are crucial for configuring fluorescence measurement instruments such as fluorometers and microplate readers.

| Property | Value | Conditions |

| Excitation Maximum (λex) | 360 nm | pH > 9[3] |

| 320 nm | Low pH (1.97-6.72)[3] | |

| 365 nm | 0.15 M glycine buffer, pH 10.2[3] | |

| ~365 nm | General for enzymatic assays[3][5][6] | |

| 385 nm | For β-lactosidase activity[1] | |

| Emission Maximum (λem) | 449 nm | pH > 9[3] |

| 445 - 455 nm | pH dependent[3][7] | |

| 455 nm | General for enzymatic assays[5] | |

| 460 nm | Upon enzymatic cleavage[3][6] | |

| 502 nm | For β-lactosidase activity[1] | |

| Molar Extinction Coefficient (ε) | 16,000 M⁻¹cm⁻¹ | Not specified[1] |

| Quantum Yield (Φf) | 0.63 | 0.1 M phosphate buffer, pH 10[3] |

Enzymatic Hydrolysis of 4-Methylumbelliferyl-β-D-lactoside

The enzymatic reaction at the core of this assay is the hydrolysis of the β-glycosidic bond in 4-MBL by β-lactosidase. This enzyme catalyzes the addition of a water molecule across the bond, leading to the release of lactose and 4-methylumbelliferone.

The workflow for this process can be visualized as follows:

Experimental Protocols

Below is a generalized methodology for a fluorometric assay to measure β-lactosidase activity using 4-MBL. Specific concentrations, volumes, and incubation times should be optimized for the particular enzyme and experimental conditions.

A. Reagent Preparation

-

Assay Buffer: Prepare an appropriate buffer for the enzyme of interest (e.g., 200 mM sodium phosphate buffer, pH 7.3, containing 2 mM MgCl₂ and 100 mM β-mercaptoethanol).[5]

-

Substrate Solution: Dissolve 4-Methylumbelliferyl-β-D-lactoside in a suitable solvent like DMSO to create a concentrated stock solution.[5] This solution should be stored protected from light.

-

Stop Solution: Prepare a high pH buffer to terminate the reaction and enhance fluorescence (e.g., 0.5 M sodium carbonate).[5]

-

4-MU Standard Solution: Prepare a stock solution of 4-Methylumbelliferone in a suitable solvent. This will be used to generate a standard curve to quantify the amount of product formed.[3][5]

-

Enzyme/Sample Preparation: Prepare lysates of cells or tissues, or dilute purified enzyme in an appropriate buffer.

B. Assay Procedure

-

Standard Curve Preparation: Prepare a series of dilutions of the 4-MU standard solution in the assay buffer.

-

Reaction Setup: In a microplate, add the assay buffer to each well.

-

Add Sample: Add the enzyme solution or cell lysate to the wells. Include a blank control with no enzyme.

-

Initiate Reaction: Add the 4-MBL substrate solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.[5]

-

Stop Reaction: Add the stop solution to each well to terminate the reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of around 450 nm.[3][5][6]

-

Data Analysis:

-

Subtract the fluorescence reading of the blank from all sample readings.

-

Use the standard curve generated from the 4-MU dilutions to convert the fluorescence intensity of the samples into the concentration of the product formed.

-

Calculate the enzyme activity, typically expressed in units per milligram of protein or per volume of the sample.

-

C. Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a fluorometric enzyme assay using a 4-MU-based substrate.

Conclusion

4-Methylumbelliferyl-β-D-lactoside serves as a highly effective and sensitive fluorogenic substrate for the detection of β-lactosidase activity. The principle of the assay relies on the enzymatic conversion of the non-fluorescent 4-MBL to the highly fluorescent 4-MU. The pH-dependent nature of 4-MU's fluorescence is a critical factor that is leveraged to maximize the signal-to-noise ratio in experimental setups. The straightforward and robust nature of this assay makes it a valuable tool in various fields of biological research and drug development.

References

In-Depth Technical Guide to the Mechanism of Action of 4-Methylumbelliferyl-β-D-lactoside

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Fluorogenic Detection of β-Galactosidase Activity

4-Methylumbelliferyl-β-D-lactoside (4-MBL) is a fluorogenic substrate meticulously designed for the sensitive detection and quantification of β-galactosidase activity. Its mechanism of action is centered on a specific enzymatic cleavage that liberates a highly fluorescent compound, enabling precise measurement of enzyme kinetics and activity in various research and drug development applications.

At its core, 4-MBL is a non-fluorescent molecule. However, in the presence of β-galactosidase, the enzyme catalyzes the hydrolysis of the β-glycosidic bond linking the lactose moiety to the 4-methylumbelliferone (4-MU) fluorophore. This enzymatic action releases 4-MU, a compound that exhibits strong fluorescence upon excitation with ultraviolet (UV) light. The intensity of the emitted fluorescence is directly proportional to the amount of 4-MU produced, which in turn correlates with the level of β-galactosidase activity in the sample.

The liberated 4-methylumbelliferone has a distinct excitation maximum around 365 nm and an emission maximum in the range of 445-460 nm. This significant Stokes shift allows for sensitive detection with minimal background interference.

Signaling Pathway Diagram

The enzymatic reaction of β-galactosidase with 4-Methylumbelliferyl-β-D-lactoside can be visualized as a single-step enzymatic conversion.

4-Methylumbelliferyl-β-D-lactoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, experimental applications, and relevant biological pathways associated with 4-Methylumbelliferyl-β-D-lactoside. This fluorogenic substrate is a pivotal tool for the sensitive detection of β-galactosidase activity, with broad applications in molecular biology, drug discovery, and diagnostics.

Core Chemical Properties

4-Methylumbelliferyl-β-D-lactoside is a synthetic glycoside that is essentially non-fluorescent until it is hydrolyzed by β-galactosidase. This enzymatic cleavage releases the highly fluorescent coumarin, 4-methylumbelliferone (4-MU), which can be quantified to determine enzyme activity.

| Property | Value | References |

| Molecular Formula | C22H28O13 | [1] |

| Molecular Weight | 500.45 g/mol | |

| CAS Number | 84325-23-5 | |

| Appearance | White to off-white solid | --- |

| Solubility | Soluble in water (with heating), DMF, and DMSO.[2] | |

| Excitation Wavelength (of 4-MU) | ~365 nm | [3] |

| Emission Wavelength (of 4-MU) | ~445-460 nm | [3][4] |

| Storage | Store at -20°C, protected from light. |

Synthesis and Purification

The synthesis of 4-Methylumbelliferyl-β-D-lactoside generally involves the glycosylation of 4-methylumbelliferone with an activated lactose derivative. A common approach is the Koenigs-Knorr reaction or a modified version thereof.

A general synthetic scheme involves:

-

Protection of Lactose: The hydroxyl groups of lactose are protected, typically by acetylation, to prevent side reactions. This results in the formation of octa-O-acetyl-lactose.

-

Activation of the Anomeric Carbon: The anomeric acetyl group is selectively replaced with a halogen, such as bromine, to create a reactive glycosyl donor, acetobromo-α-D-lactose.

-

Glycosylation: 4-methylumbelliferone is reacted with the glycosyl donor in the presence of a promoter, such as silver oxide or a Lewis acid. This reaction forms the β-glycosidic bond.[5]

-

Deprotection: The acetyl protecting groups are removed, typically by Zemplén deacetylation using a catalytic amount of sodium methoxide in methanol, to yield the final product, 4-Methylumbelliferyl-β-D-lactoside.[5]

Purification is typically achieved through recrystallization or column chromatography on silica gel to yield a highly pure product.

Experimental Protocols

Fluorometric β-Galactosidase Assay in Mammalian Cells

This protocol is designed for the quantification of β-galactosidase activity in lysates from mammalian cells, often used as a reporter gene in transfection experiments.

Materials:

-

Lysis Buffer: 250 mM HEPES, pH 7.4, containing 25 mM CHAPS.

-

2X Assay Buffer: 200 mM sodium phosphate buffer, pH 7.3, containing 2 mM MgCl2 and 100 mM β-mercaptoethanol.

-

Substrate Solution: 4-Methylumbelliferyl-β-D-lactoside (e.g., 10 mM stock in DMSO).

-

Stop Solution: 0.5 M sodium carbonate.

-

4-Methylumbelliferone (4-MU) Standard: For creating a standard curve.

-

96-well black, clear-bottom plates.

-

Fluorometer with excitation at ~365 nm and emission at ~460 nm.

Procedure:

-

Cell Lysis:

-

Wash cultured cells with phosphate-buffered saline (PBS).

-

Add an appropriate volume of Lysis Buffer to the cells and incubate to ensure complete lysis.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.[6]

-

-

Assay Reaction:

-

In a 96-well plate, add a small volume of cell lysate (e.g., 10-20 µL) to each well.

-

Prepare a reaction mix by diluting the 2X Assay Buffer to 1X with water and adding the 4-Methylumbelliferyl-β-D-lactoside substrate to the desired final concentration (e.g., 0.1-0.5 mM).

-

Add the reaction mix to each well containing the cell lysate to initiate the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for a suitable period (e.g., 30-60 minutes). The incubation time may need to be optimized based on the level of enzyme activity.[7]

-

-

Stopping the Reaction:

-

Add Stop Solution to each well to terminate the enzymatic reaction and to raise the pH, which enhances the fluorescence of the 4-MU product.[8]

-

-

Fluorescence Measurement:

-

Measure the fluorescence in a microplate fluorometer at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of 4-MU.

-

Determine the concentration of 4-MU produced in each sample by interpolating from the standard curve.

-

Calculate the β-galactosidase activity, often normalized to the total protein concentration of the cell lysate.

-

Fluorometric β-Galactosidase Assay in E. coli

This protocol is adapted for measuring β-galactosidase activity in bacterial lysates, commonly used in studies of the lac operon.

Materials:

-

Z-Buffer: 0.06 M Na2HPO4·7H2O, 0.04 M NaH2PO4·H2O, 0.01 M KCl, 0.001 M MgSO4, 0.05 M β-mercaptoethanol, pH 7.0.[9]

-

Cell Permeabilization Agents: Chloroform and 0.1% SDS solution.[9]

-

Substrate Solution: 4 mg/mL 4-Methylumbelliferyl-β-D-lactoside in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

-

Stop Solution: 1 M sodium carbonate.[9]

-

Spectrofluorometer or microplate reader.

Procedure:

-

Cell Culture and Harvesting:

-

Grow E. coli cultures to the desired optical density (e.g., mid-log phase).

-

Harvest the cells by centrifugation and resuspend them in Z-Buffer.[9]

-

-

Cell Permeabilization:

-

To a defined volume of the cell suspension, add a small volume of chloroform and 0.1% SDS.

-

Vortex the mixture to permeabilize the cells, allowing the substrate to enter.[9]

-

-

Enzymatic Reaction:

-

Pre-warm the permeabilized cell suspension to the desired reaction temperature (e.g., 28°C or 37°C).

-

Initiate the reaction by adding the 4-Methylumbelliferyl-β-D-lactoside substrate solution and start a timer.[9]

-

-

Incubation:

-

Incubate the reaction mixture at the chosen temperature.

-

-

Stopping the Reaction:

-

After a sufficient yellow color has developed (or after a predetermined time), stop the reaction by adding the Stop Solution.[9]

-

-

Measurement and Analysis:

-

Centrifuge the tubes to pellet cell debris.

-

Measure the fluorescence of the supernatant.

-

Calculate the enzyme activity, often expressed in Miller units, which normalizes for cell density and reaction time.

-

Signaling Pathways and Biological Relevance

The lac Operon: A Paradigm of Gene Regulation

The lac operon in E. coli is a classic example of an inducible operon, where the expression of genes involved in lactose metabolism is controlled by the presence of lactose and the absence of glucose. β-galactosidase, encoded by the lacZ gene, is one of the key enzymes in this pathway.[10][11]

Caption: The lac operon regulatory pathway in E. coli.

β-Galactosidase as a Reporter Gene in Drug Discovery

In drug discovery and development, the lacZ gene is widely used as a reporter gene to study gene expression and the activity of signaling pathways. A promoter of interest is cloned upstream of the lacZ gene in an expression vector. When this construct is introduced into cells, the expression of β-galactosidase becomes a proxy for the activity of the promoter. This system is valuable for high-throughput screening of compound libraries to identify molecules that modulate the activity of a specific pathway.[12][13]

Caption: Workflow of a β-galactosidase reporter gene assay for drug screening.

References

- 1. 4-Methylumbelliferyl-beta-D-lactoside | C22H28O13 | CID 11670553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Protocol for b-Galactosidase [thelabrat.com]

- 4. promega.com [promega.com]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. med.upenn.edu [med.upenn.edu]

- 8. bio-rad.com [bio-rad.com]

- 9. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 10. idtdna.com [idtdna.com]

- 11. lac operon - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. indigobiosciences.com [indigobiosciences.com]

A Technical Guide to 4-Methylumbelliferyl-β-D-lactoside (CAS: 84325-23-5) for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Methylumbelliferyl-β-D-lactoside (4-MBL), a fluorogenic substrate widely utilized in biochemical and cell-based assays. With the CAS number 84325-23-5, 4-MBL is a valuable tool for researchers in various fields, including molecular biology, pharmacology, and drug discovery. This document details the physicochemical properties of 4-MBL, comprehensive experimental protocols for its use in enzymatic assays, and its application as a reporter in the study of cellular signaling pathways. All quantitative data is presented in clear, tabular formats, and key processes are visualized through detailed diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

4-Methylumbelliferyl-β-D-lactoside is a synthetic compound that serves as a fluorogenic substrate for several glycoside hydrolase enzymes, most notably β-lactosidase, β-galactosidase, and β-glucosidase. The core utility of 4-MBL lies in its ability to be enzymatically cleaved, releasing the highly fluorescent product 4-methylumbelliferone (4-MU). This enzymatic reaction forms the basis of a sensitive and quantitative assay for detecting the activity of these enzymes. In molecular biology, the gene encoding β-galactosidase (lacZ) is a commonly used reporter gene. By placing the lacZ gene under the control of a promoter of interest, the enzymatic activity of β-galactosidase, as measured by the hydrolysis of 4-MBL, can serve as a reliable indicator of gene expression and, by extension, the activity of specific cell signaling pathways.[1]

Physicochemical Properties

The physical and chemical properties of 4-Methylumbelliferyl-β-D-lactoside are summarized in the tables below. This data has been compiled from various supplier and database sources.[2][3][4][5][6][7]

Table 1: Chemical Identification

| Property | Value |

| CAS Number | 84325-23-5 |

| Molecular Formula | C₂₂H₂₈O₁₃ |

| Molecular Weight | 500.45 g/mol [4][8] |

| IUPAC Name | 7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one[6] |

| Synonyms | 4-Methylumbelliferyl β-D-lactopyranoside, 4-MBL |

| PubChem CID | 11670553[3] |

| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O[3] |

| InChI Key | PRTGXBPFDYMIJH-KSFLKEQHSA-N[3] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical Form | Solid, powder[1][3] |

| Melting Point | >178°C (decomposes)[7] |

| Boiling Point | 830.32°C at 760 mmHg[7] |

| Density | 1.658 g/cm³[7] |

| Solubility | Soluble in water with heating[1][3] |

| Purity | Typically >90% or ≥98% (TLC)[1][3] |

Table 3: Storage and Handling

| Condition | Recommendation |

| Short-term Storage | -20°C[3] |

| Long-term Storage | -20°C[3] |

| Shipping | Blue Ice[3] |

| Handling | Store in the dark, under desiccating conditions[3] |

Table 4: Fluorogenic Properties of the Product (4-Methylumbelliferone)

| Property | Value |

| Excitation Wavelength (λex) | ~365-385 nm[3] |

| Emission Wavelength (λem) | ~445-502 nm[3] |

Principle of Detection

The enzymatic assay using 4-MBL is based on a straightforward principle. In the presence of a suitable glycosidase, such as β-lactosidase, the non-fluorescent 4-MBL is hydrolyzed. This reaction cleaves the glycosidic bond, releasing D-lactose and the fluorophore 4-methylumbelliferone (4-MU). 4-MU exhibits strong blue fluorescence when excited with ultraviolet light, and the intensity of this fluorescence is directly proportional to the amount of enzyme activity in the sample.

Enzymatic Reaction

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. β-Gal Reporter Gene Assay, chemiluminescent sufficient for 500 assays (microplate), sufficient for 250 assays (tubes) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Beta-galactosidase assay and LacZ vectors [takarabio.com]

- 4. m.youtube.com [m.youtube.com]

- 5. scbt.com [scbt.com]

- 6. Detecting enzymatic activity in cells using fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. annualreviews.org [annualreviews.org]

- 8. β-Galactosidase Enzyme Assay System with Reporter Lysis Buffer [worldwide.promega.com]

Unveiling the Solubility of 4-Methylumbelliferyl-β-D-lactoside: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 4-Methylumbelliferyl-β-D-lactoside (4-MBL), a crucial fluorogenic substrate in enzymatic assays. Tailored for researchers, scientists, and professionals in drug development, this document compiles essential data on its solubility in dimethyl sulfoxide (DMSO) and water, alongside a representative experimental protocol for solubility determination and a visualization of its enzymatic activation.

Core Data Summary: Solubility of 4-Methylumbelliferyl-β-D-lactoside

The solubility of 4-Methylumbelliferyl-β-D-lactoside is a critical parameter for its effective use in experimental settings. The following table summarizes the quantitative solubility data in two common laboratory solvents, DMSO and water.

| Solvent | Reported Solubility | Conditions and Observations |

| DMSO | 115 mg/mL | Slowly soluble, requiring approximately 5 minutes to achieve a clear solution[1]. |

| Water | 9.80 - 10.20 mg/mL | Results in a clear, colorless to faintly yellow solution[2][3]. |

| 0.21 mg/mL | At 24 °C[1]. | |

| 0.16 mg/mL | At 3 °C[1]. | |

| Insoluble | At a concentration of 4.6 mg/mL[1]. | |

| Soluble | With heating[4]. |

Note: The solubility of 4-MBL in water presents conflicting data, suggesting that factors such as temperature and preparation method significantly influence its dissolution. Researchers should carefully consider these variables when preparing aqueous solutions. For instance, a product information sheet noted that when tested in 0.1 M phosphate buffer (pH 7.3) at a concentration of 0.05 mg/mL, the compound required warming and sonication to fully dissolve[1].

Experimental Protocol: Determination of Aqueous Solubility

The following is a generalized protocol for determining the aqueous solubility of 4-Methylumbelliferyl-β-D-lactoside, based on standard laboratory practices.

Objective: To determine the saturation solubility of 4-Methylumbelliferyl-β-D-lactoside in water at a controlled temperature.

Materials:

-

4-Methylumbelliferyl-β-D-lactoside (solid)

-

Deionized water

-

Thermostatically controlled shaker or incubator

-

Microcentrifuge

-

Calibrated pH meter

-

Spectrophotometer or fluorometer

-

Vortex mixer

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of 4-Methylumbelliferyl-β-D-lactoside to a known volume of deionized water in a sealed vial.

-

Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 24 °C). Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

Phase Separation: Centrifuge the vial at a high speed to pellet the excess, undissolved solid.

-

Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilution: Prepare a series of dilutions of the supernatant with deionized water.

-

Quantification: Measure the absorbance or fluorescence of the diluted solutions using a spectrophotometer or fluorometer, respectively. The excitation and emission maxima for the hydrolysis product, 4-methylumbelliferone, are approximately 365 nm and 445 nm, respectively.

-

Concentration Determination: Calculate the concentration of 4-Methylumbelliferyl-β-D-lactoside in the original supernatant using a standard curve prepared from known concentrations of the compound.

Visualization of the Enzymatic Reaction Workflow

4-Methylumbelliferyl-β-D-lactoside is a non-fluorescent molecule that, upon enzymatic cleavage by β-lactosidase or related enzymes, releases the highly fluorescent compound 4-methylumbelliferone (4-MU). This principle forms the basis of its use in various biological assays.

Caption: Enzymatic hydrolysis of 4-MBL.

This workflow diagram illustrates the conversion of the non-fluorescent substrate, 4-Methylumbelliferyl-β-D-lactoside, into the fluorescent product, 4-Methylumbelliferone, through the catalytic action of β-Lactosidase. This process is fundamental to its application in sensitive enzymatic assays.

References

4-Methylumbelliferyl-beta-D-lactoside excitation and emission spectra

An In-Depth Technical Guide to the Excitation and Emission Spectra of 4-Methylumbelliferyl-β-D-lactoside for Enzyme Activity Assays

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4-Methylumbelliferyl-β-D-lactoside (MUL) as a fluorogenic substrate, with a specific focus on its excitation and emission spectra upon enzymatic cleavage. Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying principles of its application, the critical factors influencing its fluorescence, and detailed protocols for its use in quantifying β-lactosidase activity. Through a blend of theoretical explanation and practical methodology, this guide aims to equip the reader with the necessary knowledge to effectively utilize MUL in their research endeavors.

Introduction: The Role of Fluorogenic Substrates in High-Throughput Screening

In the realm of enzyme kinetics and cellular analysis, fluorogenic substrates are indispensable tools that enable the sensitive and quantitative measurement of enzyme activity. 4-Methylumbelliferyl-β-D-lactoside belongs to a class of substrates that are themselves non-fluorescent but yield a highly fluorescent product upon enzymatic action. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it ideal for high-throughput screening (HTS) and other sensitive detection methods. MUL is specifically designed as a substrate for β-lactosidase, an enzyme with both β-galactosidase and β-glucosidase activities. The cleavage of the β-glycosidic bond in MUL by this enzyme releases the fluorophore 4-Methylumbelliferone (4-MU).[1]

The utility of MUL extends across various research domains, including the study of the lac operon as a reporter gene in molecular biology, and the diagnosis of certain genetic disorders characterized by lysosomal storage diseases.[2] This guide will focus on the spectral properties of the liberated 4-MU, providing a foundational understanding for the design and optimization of robust enzymatic assays.

The Chemistry of Fluorescence: From MUL to 4-Methylumbelliferone

The core of the assay lies in a simple, yet elegant, enzymatic reaction. 4-Methylumbelliferyl-β-D-lactoside is a conjugate of lactose and 4-methylumbelliferone. In its conjugated form, the molecule exhibits negligible fluorescence. Upon incubation with β-lactosidase, the enzyme hydrolyzes the glycosidic bond, liberating lactose and the highly fluorescent 4-methylumbelliferone (4-MU), also known as hymecromone.[3]

The fluorescence of 4-MU is critically dependent on the pH of the surrounding medium.[3][4][5] The hydroxyl group on the coumarin ring of 4-MU can exist in either a protonated (phenolic) or deprotonated (phenolate) form. The deprotonated, anionic form, which is predominant in alkaline conditions (pH > 9), is significantly more fluorescent than the protonated form found at neutral or acidic pH.[3][4] This pH sensitivity is a key experimental consideration, as will be detailed in the protocol section.

References

An In-depth Technical Guide to the Hydrolysis of 4-Methylumbelliferyl-β-D-lactoside and its Product, 4-Methylumbelliferone

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of 4-Methylumbelliferyl-β-D-lactoside (4-MBL) to produce the highly fluorescent compound 4-methylumbelliferone (4-MU). This reaction is a cornerstone of various fluorometric assays widely used in academic research and drug development for the sensitive detection of β-galactosidase activity. This document details the underlying principles, experimental protocols, and applications of this powerful analytical tool.

Introduction to 4-Methylumbelliferyl-β-D-lactoside and 4-Methylumbelliferone

4-Methylumbelliferyl-β-D-lactoside is a non-fluorescent substrate for β-galactosidase, an enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides. The enzymatic cleavage of the β-glycosidic bond in 4-MBL releases two products: galactose and 4-methylumbelliferone (4-MU).[1] The significance of this reaction lies in the fluorescent properties of 4-MU. While 4-MBL is essentially non-fluorescent, 4-MU exhibits strong blue fluorescence under alkaline conditions when excited by ultraviolet light.[1][2] This direct correlation between enzyme activity and the generation of a fluorescent signal forms the basis of a highly sensitive and quantitative assay for β-galactosidase.[2][3]

Beyond its role as a reporter molecule, 4-methylumbelliferone itself is a biologically active compound. It is a well-known inhibitor of hyaluronic acid (HA) synthesis and has been investigated for its therapeutic potential in various diseases, including cancer, inflammation, and autoimmune disorders.[4][5][6][7][8] Its ability to modulate cellular signaling pathways further underscores its importance in biomedical research.[9][10]

The Enzymatic Hydrolysis of 4-MBL

The hydrolysis of 4-MBL is catalyzed by β-galactosidase (EC 3.2.1.23), often referred to as lactase. This enzyme is crucial for the digestion of lactose in mammals and is widely used as a reporter gene in molecular biology.[11][12] The reaction proceeds via the cleavage of the β-1,4-glycosidic linkage between the galactose and 4-methylumbelliferone moieties of the 4-MBL molecule.

Quantitative Data Summary

The efficiency of the enzymatic hydrolysis and the resulting fluorescence are influenced by several factors, including enzyme concentration, substrate concentration, pH, and temperature. The following tables summarize key quantitative data related to the 4-MBL hydrolysis and the fluorescent properties of 4-MU.

| Parameter | Value | Conditions | Reference |

| 4-MBL | |||

| Molecular Weight | 500.45 g/mol | [13] | |

| Molecular Formula | C₂₂H₂₈O₁₃ | [13] | |

| 4-Methylumbelliferone (4-MU) | |||

| Excitation Wavelength (max) | ~365 nm | [2][14] | |

| Emission Wavelength (max) | ~450-460 nm | Alkaline pH | [2][14] |

| Molar Extinction Coefficient (ε) | 16,000 M⁻¹cm⁻¹ | [13][15][16] | |

| β-Galactosidase Assay | |||

| Optimal pH (E. coli) | ~7.0 | [2] | |

| Optimal pH (vertebrate lysosomal) | ~4.5 | [1][2] | |

| Linear Detection Range for 4-MU | 0.1 nM to 750 nM | QuantiFluor™-ST Fluorometer | [2] |

Experimental Protocols

A standardized and meticulously executed protocol is critical for obtaining reliable and reproducible results in fluorometric assays utilizing 4-MBL. The following sections provide detailed methodologies for the preparation of reagents and the execution of a typical β-galactosidase activity assay.

Reagent Preparation

-

Assay Buffer: Prepare a phosphate buffer (0.1 M, pH 7.0) for E. coli β-galactosidase or an acetate buffer (pH 4.5) for the vertebrate lysosomal enzyme.[1][2]

-

4-MBL Stock Solution: Dissolve 4-Methylumbelliferyl-β-D-lactoside in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to create a stock solution (e.g., 10 mM). Store protected from light at -20°C.

-

4-MU Standard Stock Solution: Prepare a stock solution of 4-methylumbelliferone (e.g., 1 mM) in the same solvent as the 4-MBL stock solution. This will be used to generate a standard curve. Store protected from light at 4°C.[2]

-

Stop Solution: A high pH buffer, such as 0.2 M sodium carbonate (Na₂CO₃), is used to terminate the enzymatic reaction and maximize the fluorescence of 4-MU.[14]

β-Galactosidase Activity Assay Protocol

This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening.

-

Prepare 4-MU Standard Curve:

-

Create a series of dilutions of the 4-MU standard stock solution in the assay buffer to generate a range of concentrations (e.g., 0, 0.4, 0.8, 1.2, 1.6, 2.0 nmol/well).[17]

-

Add the diluted standards to the wells of a black 96-well plate.

-

Add the stop solution to each well containing the standards.

-

Measure the fluorescence using a microplate reader with excitation at ~365 nm and emission at ~450 nm.[14]

-

Plot the fluorescence intensity against the known 4-MU concentrations to generate a standard curve.

-

-

Enzyme Reaction:

-

Add the assay buffer to the wells of the 96-well plate.

-

Add the cell lysate or purified enzyme solution to the wells. Include a blank control with no enzyme.[14]

-

To initiate the reaction, add the 4-MBL substrate to each well.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).[17]

-

-

Stopping the Reaction and Measuring Fluorescence:

-

Data Analysis:

-

Subtract the fluorescence reading of the blank control from all experimental readings.

-

Use the generated 4-MU standard curve to convert the fluorescence intensity of the samples into the amount of 4-MU produced.

-

Calculate the enzyme activity, typically expressed as units per milligram of protein (e.g., nmol of 4-MU produced per minute per mg of protein).

-

Visualizations: Workflows and Signaling Pathways

Visual diagrams are invaluable for understanding complex experimental procedures and biological processes. The following sections provide Graphviz DOT scripts to generate such diagrams.

Experimental Workflow for β-Galactosidase Assay

This workflow outlines the key steps involved in measuring β-galactosidase activity using the 4-MBL substrate.

Caption: Experimental workflow for a fluorometric β-galactosidase assay using a 4-MBL substrate.

Simplified Signaling Pathway Influenced by 4-Methylumbelliferone

4-Methylumbelliferone is known to inhibit hyaluronic acid synthesis and modulate several intracellular signaling pathways, including the PI3K/AKT and MAPK pathways, which are critical in cell proliferation and survival.[9]

Caption: Simplified signaling pathways modulated by 4-methylumbelliferone (4-MU).

Applications in Research and Drug Development

The enzymatic assay based on 4-MBL hydrolysis is a versatile tool with numerous applications:

-

Reporter Gene Assays: The lacZ gene, which encodes β-galactosidase, is a widely used reporter gene in studies of gene expression and regulation. The 4-MBL assay provides a sensitive method for quantifying the expression of this reporter.[1][2]

-

Enzyme Kinetics: The assay can be used to determine the kinetic parameters of β-galactosidase, such as Kₘ and Vₘₐₓ, and to screen for enzyme inhibitors.

-

Drug Discovery: As 4-methylumbelliferone has therapeutic potential, understanding its effects on cellular processes is crucial. The fluorometric assay can be adapted to screen for compounds that modulate β-galactosidase activity or other enzymes that can be coupled to this reporter system. Furthermore, the biological activities of 4-MU itself are of significant interest in drug development, particularly its role as a hyaluronan synthesis inhibitor in cancer and inflammatory diseases.[4][10][18]

Conclusion

The hydrolysis of 4-Methylumbelliferyl-β-D-lactoside to 4-methylumbelliferone is a fundamental reaction that enables the highly sensitive and quantitative measurement of β-galactosidase activity. This technical guide has provided a detailed overview of the principles, experimental protocols, and applications of this fluorometric assay. The versatility and reliability of this method ensure its continued importance in diverse fields of biological and biomedical research, from fundamental studies of enzyme function to the development of novel therapeutic agents. The biological activities of the hydrolysis product, 4-methylumbelliferone, further expand the relevance of this chemical entity in drug discovery and development.

References

- 1. promega.com [promega.com]

- 2. promega.com [promega.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-Methylumbelliferone, an Inhibitor of Hyaluronan Synthase, Prevents the Development of Oncological, Inflammatory, Degenerative, and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antiproliferative Effect of 4-Methylumbelliferone in Epithelial Ovarian Cancer Cells Is Mediated by Disruption of Intracellular Homeostasis and Regulation of PI3K/AKT and MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plant-Derived Molecule 4-Methylumbelliferone Suppresses FcεRI-Mediated Mast Cell Activation and Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring Lactase Enzymatic Activity in the Teaching Lab - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring the Enzymatic Activity of Lactase – Lab Manual for Biology Part I [louis.pressbooks.pub]

- 13. shop.imcstips.com [shop.imcstips.com]

- 14. benchchem.com [benchchem.com]

- 15. 4-Methylumbelliferyl Beta-D-lactoside (CAS 84325-23-5) | Abcam [abcam.com]

- 16. Abcam 4-Methylumbelliferyl Beta-D-lactoside, 25MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 17. β-Glucuronidase Activity Assay Kit (Fluorometric) (ab234625) | Abcam [abcam.com]

- 18. 4-Methylumbelliferone Suppresses Hyaluronan Synthesis and Tumor Progression in SCID Mice Intra-abdominally Inoculated With Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Methylumbelliferyl-β-D-lactoside: Principles, Applications, and Experimental Protocols

This guide provides an in-depth exploration of 4-Methylumbelliferyl-β-D-lactoside, a pivotal fluorogenic substrate in biomedical research and diagnostics. We will delve into its fundamental properties, enzymatic interactions, and practical applications, offering field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals in their endeavors.

Nomenclature and Chemical Identity

4-Methylumbelliferyl-β-D-lactoside is a fluorogenic substrate used to detect the activity of β-galactosidase. While its formal name is descriptive, it is commonly known by several synonyms in scientific literature and commercial catalogs. Understanding these alternative names is crucial for comprehensive literature searches and product sourcing.

Synonyms and Alternative Names:

-

4-MU-β-D-lactoside

-

MBL

-

4-Methylumbelliferyl β-lactoside

-

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl tris(4-methyl-2-oxo-2H-chromen-7-yl)benzenesulfonate) (a more complex, though less common, chemical name)

Physicochemical Properties

The utility of 4-Methylumbelliferyl-β-D-lactoside is intrinsically linked to its chemical structure and physical properties. These characteristics dictate its solubility, stability, and spectral behavior, which are critical considerations for assay development.

| Property | Value |

| Molecular Formula | C26H28O13 |

| Molecular Weight | 548.49 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO and DMF |

| Excitation Wavelength | ~365 nm |

| Emission Wavelength | ~445 nm |

| Storage | Store at -20°C, protected from light and moisture |

Mechanism of Action: Fluorogenic Detection of β-Galactosidase

The core principle behind the use of 4-Methylumbelliferyl-β-D-lactoside lies in its conversion from a non-fluorescent molecule to a highly fluorescent product upon enzymatic cleavage by β-galactosidase. This process forms the basis of a highly sensitive "turn-on" fluorescence assay.

Initially, the lactose moiety quenches the fluorescence of the 4-methylumbelliferone (4-MU) fluorophore. In the presence of β-galactosidase, the glycosidic bond linking lactose to 4-MU is hydrolyzed. This releases the highly fluorescent 4-methylumbelliferone, which can be quantified to determine the enzyme's activity. The intensity of the fluorescence is directly proportional to the amount of 4-MU produced and, therefore, to the β-galactosidase activity.

Caption: Enzymatic cleavage of 4-Methylumbelliferyl-β-D-lactoside.

Applications in Research and Drug Development

The high sensitivity and specificity of the 4-Methylumbelliferyl-β-D-lactoside assay make it a valuable tool in various research areas:

-

Enzyme Kinetics: To determine the kinetic parameters of β-galactosidase, such as Km and Vmax.

-

Drug Discovery: For high-throughput screening of potential inhibitors or activators of β-galactosidase.

-

Cell Biology: As a reporter gene assay to study gene expression and regulation. The lacZ gene, which encodes β-galactosidase, is a common reporter in molecular biology.

-

Food Science: To detect and quantify microbial contamination in food products, as many microorganisms produce β-galactosidase.

Experimental Protocol: β-Galactosidase Activity Assay

This section provides a detailed, step-by-step protocol for a standard β-galactosidase assay using 4-Methylumbelliferyl-β-D-lactoside.

Reagent Preparation

-

Assay Buffer: Prepare a 100 mM sodium phosphate buffer, pH 7.0, containing 10 mM KCl, 1 mM MgSO4, and 50 mM β-mercaptoethanol.

-

Substrate Stock Solution: Dissolve 4-Methylumbelliferyl-β-D-lactoside in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.

-

Enzyme Solution: Prepare a solution of β-galactosidase in the assay buffer. The optimal concentration will depend on the specific activity of the enzyme preparation and should be determined empirically through a titration experiment.

-

Stop Solution: Prepare a 0.5 M sodium carbonate solution (Na2CO3).

Assay Procedure

Caption: Workflow for a β-galactosidase activity assay.

-

Plate Setup: To a 96-well black microplate, add 50 µL of assay buffer to each well.

-

Enzyme Addition: Add 20 µL of the enzyme solution to the appropriate wells. Include a "no enzyme" control (add 20 µL of assay buffer instead).

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Reaction Initiation: Start the reaction by adding 30 µL of the 4-Methylumbelliferyl-β-D-lactoside working solution (diluted from the stock in assay buffer) to each well.

-

Incubation: Incubate the plate at 37°C for a set period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is within the linear range. Protect the plate from light during incubation.

-

Reaction Termination: Stop the reaction by adding 100 µL of the stop solution to each well. The stop solution raises the pH, which both denatures the enzyme and maximizes the fluorescence of the 4-MU product.

-

Fluorescence Measurement: Read the fluorescence intensity on a microplate reader with excitation set to ~365 nm and emission set to ~445 nm.

Data Analysis

-

Background Subtraction: Subtract the average fluorescence of the "no enzyme" control wells from all other readings.

-

Standard Curve: To quantify the amount of 4-MU produced, a standard curve should be generated using known concentrations of 4-methylumbelliferone.

-

Enzyme Activity Calculation: The enzyme activity can be expressed in terms of the rate of product formation (e.g., pmol of 4-MU/min/mg of protein).

Trustworthiness and Self-Validation

To ensure the reliability of your results, incorporate the following self-validating measures into your experimental design:

-

Enzyme Titration: Perform an enzyme concentration course to identify a concentration that yields a linear response over the desired incubation time.

-

Time Course: Conduct a time-course experiment to determine the optimal incubation time where the reaction rate is linear and does not reach saturation.

-

Substrate Titration: A substrate concentration course can be used to determine the Km of the enzyme and ensure that the substrate concentration used in the assay is not limiting.

-

Positive and Negative Controls: Always include positive controls (known active enzyme) and negative controls (no enzyme, or a known inhibitor) to validate the assay performance.

By adhering to these principles and protocols, researchers can confidently employ 4-Methylumbelliferyl-β-D-lactoside as a robust tool for sensitive and accurate measurement of β-galactosidase activity.

An In-depth Technical Guide to 4-Methylumbelliferyl-β-D-lactoside for Glycobiology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl-β-D-lactoside (4-MU-Lac) is a fluorogenic substrate extensively utilized in glycobiology research for the sensitive detection of β-galactosidase activity. This enzyme plays a crucial role in various biological processes, including lysosomal function and cellular senescence, making it a significant target in drug development and disease research. Upon enzymatic cleavage by β-galactosidase, 4-MU-Lac releases the highly fluorescent molecule 4-methylumbelliferone (4-MU), enabling quantitative measurement of enzyme activity. This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with 4-Methylumbelliferyl-β-D-lactoside.

Core Properties of 4-Methylumbelliferyl-β-D-lactoside and 4-Methylumbelliferone

A thorough understanding of the physicochemical and fluorescent properties of 4-MU-Lac and its hydrolysis product, 4-MU, is essential for designing robust and sensitive assays.

Physicochemical Properties

Quantitative data for 4-Methylumbelliferyl-β-D-lactoside is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C22H28O13 | [1][2] |

| Molecular Weight | 500.4 g/mol | [1] |

| CAS Number | 84325-23-5 | |

| Appearance | Powder | |

| Solubility | Soluble in water (with heating) | |

| Melting Point | >178°C (decomposes) | [3] |

| Density | 1.658 g/cm³ | [3] |

Fluorescent Properties of 4-Methylumbelliferone (4-MU)

The fluorescence of 4-methylumbelliferone is highly dependent on pH. The anionic form, prevalent at alkaline pH, exhibits significantly stronger fluorescence.

| Property | Value | Conditions | Source |

| Excitation Maximum (λex) | 360 nm | pH > 9 | [4][5] |

| 365 nm | 0.15 M glycine buffer, pH 10.2 | [5] | |

| 380 nm | Water | [5] | |

| Emission Maximum (λem) | 448 nm | General | [4] |

| 445 nm | 0.15 M glycine buffer, pH 10.2 | [5] | |

| 454 nm | Water | [5] | |

| 460 nm | Upon enzymatic cleavage | [5][6] |

Principle of the Fluorogenic Assay

The enzymatic assay using 4-MU-Lac is based on a straightforward principle. In its glycosidically bound form, the 4-methylumbelliferyl moiety is non-fluorescent. β-galactosidase catalyzes the hydrolysis of the β-glycosidic bond in 4-MU-Lac, releasing free 4-methylumbelliferone. Under alkaline conditions, 4-MU exhibits strong blue fluorescence, which can be quantified using a fluorometer. The rate of fluorescence increase is directly proportional to the β-galactosidase activity in the sample.

Experimental Protocols

General Fluorometric Assay for β-Galactosidase Activity

This protocol provides a general method for determining β-galactosidase activity in a sample, adaptable for various research applications.

Materials:

-

4-Methylumbelliferyl-β-D-lactoside (4-MU-Lac) stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.0, containing 1 mM MgCl2)

-

Stop Buffer (e.g., 0.2 M sodium carbonate)

-

Enzyme sample (e.g., cell lysate, purified enzyme)

-

4-Methylumbelliferone (4-MU) standard for calibration curve

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare a 4-MU Standard Curve:

-

Prepare a series of dilutions of 4-MU in Stop Buffer (e.g., 0 to 100 µM).

-

Add each standard to the microplate in triplicate.

-

Measure the fluorescence at an excitation of ~365 nm and an emission of ~450 nm.

-

-

Enzyme Reaction:

-

Add 50 µL of Assay Buffer to each well of the microplate.

-

Add 20 µL of the enzyme sample to each well. Include a blank with no enzyme.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 20 µL of a working solution of 4-MU-Lac (e.g., 1 mM in Assay Buffer) to each well.

-

Incubate the plate at the reaction temperature for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stop the Reaction and Measure Fluorescence:

-

Stop the reaction by adding 100 µL of Stop Buffer to each well.

-

Measure the fluorescence of each well using the same settings as for the standard curve.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Use the 4-MU standard curve to convert the fluorescence readings into the concentration of 4-MU produced.

-

Calculate the enzyme activity, typically expressed as nmol of 4-MU produced per minute per mg of protein.

-

High-Throughput Screening (HTS) for β-Galactosidase Inhibitors

This protocol is adapted for screening large compound libraries for potential inhibitors of β-galactosidase.

Modifications for HTS:

-

Use 384- or 1536-well microplates to increase throughput.

-

Automated liquid handlers are recommended for dispensing reagents and compounds.

-

The reaction is typically run in a kinetic mode, where fluorescence is measured at multiple time points without a stop solution.

-

The initial reaction rate (slope of the linear phase of fluorescence increase) is used to determine enzyme activity.

Applications in Glycobiology and Drug Development

Senescence-Associated β-Galactosidase (SA-β-Gal) Activity in Cancer Research

Cellular senescence is a state of irreversible cell cycle arrest that has been implicated in both tumor suppression and aging. A key biomarker for senescent cells is the increased activity of a lysosomal β-galactosidase, termed senescence-associated β-galactosidase (SA-β-Gal), which is detectable at a suboptimal pH of 6.0.[7][8] The induction of senescence in cancer cells is a promising therapeutic strategy, and 4-MU-Lac can be used to monitor the efficacy of senescence-inducing drugs.[8]

The signaling pathways leading to cellular senescence are complex and involve tumor suppressor proteins such as p53 and p16. Activation of these pathways can be triggered by various stimuli, including DNA damage and oncogene activation, leading to an increase in lysosomal mass and SA-β-Gal activity.

Conclusion

4-Methylumbelliferyl-β-D-lactoside is a versatile and sensitive tool for researchers in glycobiology and drug development. Its utility in quantifying β-galactosidase activity allows for the investigation of a wide range of biological processes, from fundamental enzyme kinetics to the complex signaling pathways involved in cellular senescence and cancer. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of 4-MU-Lac in diverse research settings.

References

- 1. 4-Methylumbelliferyl-beta-D-lactoside | C22H28O13 | CID 11670553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. glycodepot.com [glycodepot.com]

- 3. chembk.com [chembk.com]

- 4. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]

- 5. benchchem.com [benchchem.com]

- 6. Protocol for b-Galactosidase [thelabrat.com]

- 7. researchgate.net [researchgate.net]

- 8. Senescence-Associated β-Galactosidase Detection in Pathology - PMC [pmc.ncbi.nlm.nih.gov]

safety and handling of 4-Methylumbelliferyl-beta-D-lactoside

An In-depth Technical Guide on the Safety and Handling of 4-Methylumbelliferyl-beta-D-lactoside

Introduction

4-Methylumbelliferyl-β-D-lactoside (4-MBL) is a fluorogenic substrate primarily used in biochemical and molecular biology research to detect and quantify the activity of β-lactosidase or combined β-galactosidase and β-glucosidase activities.[1] The enzymatic hydrolysis of this non-fluorescent substrate by β-lactosidase yields D-lactose and the highly fluorescent compound 4-methylumbelliferone (4-MU). The intensity of the blue fluorescence emitted by 4-MU is directly proportional to the enzyme's activity, providing a sensitive method for its measurement.[2] This guide provides comprehensive information on the safe handling, storage, and application of 4-MBL for researchers, scientists, and drug development professionals.

Safety and Handling

While 4-Methylumbelliferyl-β-D-lactoside is not classified as a hazardous substance under GHS, adherence to standard laboratory safety protocols is essential.[3] It is classified as a combustible solid.[4]

Hazard Identification and Personal Protection

Appropriate personal protective equipment (PPE) must be worn to minimize exposure and ensure safety. The primary risks are associated with the inhalation of dust and direct contact with skin or eyes.

Caption: Relationship between potential hazards and recommended PPE.

Handling and Hygiene

-

Handle in accordance with good industrial hygiene and safety practices.[5]

-

Avoid generating dust. The enrichment of fine dust can lead to the danger of a dust explosion.[3]

-

Keep away from food, drink, and animal feed.[5]

-

Do not eat, drink, or smoke when using this product.[5]

-

Wash hands thoroughly before breaks and at the end of the workday.[5]

-

Remove and wash contaminated clothing before reuse.[5]

Storage and Stability

-

Storage Temperature: Store desiccated at -20°C for long-term stability.[6][7]

-

Light Sensitivity: Protect from light and UV radiation.[3][6]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[3]

-

Shipping: The product is typically shipped on blue ice.

Physicochemical Properties

The key physical and chemical properties of 4-Methylumbelliferyl-β-D-lactoside are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₈O₁₃ | [8] |

| Molecular Weight | 500.45 g/mol | [4][9] |

| Appearance | White to off-white solid powder | [4][10] |

| Melting Point | >178°C (with decomposition) | [9][10] |

| Solubility | Water: 9.8-10.2 mg/mL (clear, colorless to faintly yellow solution); may require warming.[4][10]DMSO: Slowly soluble, ~115 mg/mL.[11]DMF: Soluble.[10][11]Pyridine: Soluble, 10 mg/mL.[11]Ethanol (95%): Not soluble.[11] | |

| Fluorescence Properties | Substrate (4-MBL): Non-fluorescent.Product (4-MU): Excitation: ~360-385 nm, Emission: ~455-502 nm.[2][12] | |

| CAS Number | 84325-23-5 | [7] |

Experimental Protocols

4-MBL is the substrate of choice for sensitive, continuous, or endpoint assays of β-lactosidase activity.

Stock Solution Preparation

Proper preparation and storage of the substrate stock solution are critical to prevent auto-hydrolysis and high background fluorescence.[13]

Caption: Recommended workflow for preparing and storing 4-MBL stock solutions.

General β-Lactosidase Activity Assay

This protocol provides a general methodology for measuring β-lactosidase activity in cell lysates. It should be optimized for specific experimental conditions.

Materials:

-

Cell lysate containing β-lactosidase

-

4-MBL stock solution (in DMSO)

-

Assay Buffer (e.g., 200 mM sodium phosphate, 2 mM MgCl₂, 100 mM β-mercaptoethanol, pH 7.3)[14]

-

Stop Solution (e.g., 0.2 M Sodium Carbonate or 0.2 M Glycine-Carbonate buffer)[2][15]

-

4-Methylumbelliferone (4-MU) for standard curve

-

Fluorometer and 96-well black opaque plates

Methodology:

-

Prepare Standards: Generate a standard curve by preparing serial dilutions of a 4-MU stock solution (e.g., 0-100 nM) in Stop Solution.[12]

-

Prepare Reaction Mix: On the day of the assay, dilute the 4-MBL stock solution into the Assay Buffer to the desired final working concentration (e.g., 0.3 mM).[2] Prepare enough for all samples, including controls.

-

Initiate Reaction: In the wells of a 96-well plate, add a small volume of your cell lysate or purified enzyme. Include a negative control with lysis buffer instead of sample.

-

Add Substrate: Add the 4-MBL reaction mix to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a suitable period (e.g., 15-60 minutes).[2][12] The incubation time should be within the linear range of the reaction.

-

Terminate Reaction: Stop the reaction by adding Stop Solution to each well. This also raises the pH, maximizing the fluorescence of the 4-MU product.[14]

-

Measure Fluorescence: Read the fluorescence on a fluorometer using an excitation wavelength of ~365 nm and an emission wavelength of ~460 nm.[2][12]

Caption: General experimental workflow for a β-Lactosidase assay using 4-MBL.

References

- 1. glycodepot.com [glycodepot.com]

- 2. Protocol for b-Galactosidase [thelabrat.com]

- 3. carlroth.com [carlroth.com]

- 4. 4-Methylumbelliferyl β-D-lactopyranoside β-galactosidasesubstrate 84325-23-5 [sigmaaldrich.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. goldbio.com [goldbio.com]

- 7. 4-Methylumbelliferyl beta-D-lactoside, 100 mg, CAS No. 84325-23-5 | Fluorogenic substrates | Substrates | Enzymes & Substrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - Belgium [carlroth.com]

- 8. This compound | C22H28O13 | CID 11670553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. This compound | 84325-23-5 [m.chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. bio-rad.com [bio-rad.com]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

Safeguarding a Sensitive Substrate: A Technical Guide to 4-Methylumbelliferyl-beta-D-lactoside Storage and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the storage and stability of 4-Methylumbelliferyl-beta-D-lactoside (4-MU-β-Lac), a crucial fluorogenic substrate for β-lactosidase and combined β-galactosidase/β-glucosidase activity assays. This document is intended for researchers, scientists, and drug development professionals who rely on the integrity of this reagent for accurate and reproducible experimental outcomes.

Executive Summary

This compound is a synthetic compound that, upon enzymatic cleavage, releases the highly fluorescent 4-methylumbelliferone (4-MU). The stability of the parent compound is paramount, as premature hydrolysis can lead to high background fluorescence and compromise assay sensitivity. This guide outlines the optimal storage conditions for both solid and solution forms of 4-MU-β-Lac, details potential degradation pathways, and provides a recommended workflow for its handling and use.

Properties and Recommended Storage Conditions

The integrity of this compound is best maintained by adhering to specific storage protocols. The compound is typically supplied as a solid and should be stored with care.

| Form | Parameter | Recommended Condition | Duration | Source |

| Solid | Temperature | -20°C | Long-term | [1][2] |

| Light | Store in the dark | Long-term | ||

| Atmosphere | Store under desiccating conditions | Long-term | [3] | |

| Stock Solution | Temperature | -20°C to -80°C (based on related compounds) | Up to 1 month at -20°C, up to 6 months at -80°C | [4] |

| Light | Protect from light | Duration of storage | [4] | |

| Freeze-Thaw | Minimize cycles | Duration of use | [4] |

Note: Data for stock solution stability is extrapolated from a closely related compound, 4-Methylumbelliferyl β-D-galactopyranoside, due to the absence of specific studies on 4-MU-β-Lac.

Stability and Degradation Pathway

The primary stability concern for this compound is its susceptibility to hydrolysis, which cleaves the glycosidic bond and liberates the fluorescent 4-methylumbelliferone. This process can be catalyzed by the target enzymes (β-lactosidase, β-galactosidase) or can occur spontaneously ("auto-hydrolysis"), particularly in aqueous solutions.[4][5] Factors such as pH and temperature can influence the rate of non-enzymatic hydrolysis. A high background signal in a "substrate-only" control is a key indicator of compound degradation.[5]

Caption: Hydrolytic cleavage of this compound.

Experimental Protocols and Handling

Adherence to proper experimental protocols is critical to minimize substrate degradation and ensure reliable results.

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution in an appropriate organic solvent and store it under the recommended conditions. While 4-MU-β-Lac is soluble in water with heating, preparing stock solutions in solvents like DMSO may offer better stability for long-term storage. For a related compound, stock solutions in DMSO at 100 mM have been used.[5]

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate assay buffer.[5] It is advisable to discard any unused working solution to prevent issues arising from potential degradation over time.[5]

Recommended Workflow for Handling and Storage

The following workflow is recommended to maintain the integrity of this compound.

Caption: A logical workflow for the storage and handling of 4-MU-β-Lac.

Conclusion

The stability of this compound is a critical factor for the generation of accurate and reproducible data in enzymatic assays. By adhering to the storage and handling guidelines outlined in this document, researchers can minimize substrate degradation, reduce background fluorescence, and ensure the highest quality of their experimental results. The key takeaways are to store the solid compound at -20°C under dark and dry conditions, and to prepare fresh working solutions from frozen aliquots of a stock solution for each experiment.

References

- 1. 4-Methylumbelliferyl beta-D-lactoside, 50 mg, CAS No. 84325-23-5 | Fluorogenic substrates | Substrates | Enzymes & Substrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 2. 4-Methylumbelliferyl beta-D-lactoside, 100 mg, CAS No. 84325-23-5 | Fluorogenic substrates | Substrates | Enzymes & Substrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - Belgium [carlroth.com]

- 3. 4-Methylumbelliferyl beta-D-lactoside | 84325-23-5 | EM06840 [biosynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the 4-Methylumbelliferyl-β-D-galactoside (MUG) Assay for β-Galactosidase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-Methylumbelliferyl-β-D-galactopyranoside (MUG) assay is a highly sensitive and widely used method for the detection and quantification of β-galactosidase activity. β-galactosidase is a key enzyme in cellular metabolism and is extensively utilized as a reporter gene in molecular biology to study gene expression and regulation. This fluorometric assay relies on the enzymatic hydrolysis of the non-fluorescent substrate MUG by β-galactosidase to produce a highly fluorescent product, 4-methylumbelliferone (4-MU). The intensity of the fluorescence is directly proportional to the β-galactosidase activity in the sample. This method offers significant advantages over colorimetric assays, including higher sensitivity and a broader dynamic range.

Principle of the Assay

The core of the assay is the enzymatic reaction where β-galactosidase cleaves the glycosidic bond in 4-Methylumbelliferyl-β-D-galactopyranoside. This reaction releases galactose and the fluorophore 4-methylumbelliferone (4-MU).[1][2] While MUG itself is non-fluorescent, 4-MU emits a strong blue fluorescence when excited by ultraviolet light. The fluorescence can be measured using a fluorometer or a fluorescence microplate reader, with an excitation maximum around 365 nm and an emission maximum around 448 nm.[3] The rate of 4-MU production is a direct measure of the enzymatic activity of β-galactosidase in the sample.

Signaling Pathway Diagram

References

Application Notes and Protocols for 4-Methylumbelliferyl-β-D-lactoside in a 96-Well Plate Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl-β-D-lactoside (4-MUL) is a fluorogenic substrate used to detect and quantify the activity of β-lactosidase, as well as combined β-galactosidase and β-glucosidase activities.[1][2] The principle of the assay is based on the enzymatic hydrolysis of the non-fluorescent 4-MUL into lactose and the highly fluorescent compound 4-methylumbelliferone (4-MU). The fluorescence intensity of the resulting solution is directly proportional to the enzymatic activity, providing a sensitive and high-throughput method for screening enzyme inhibitors or evaluating enzyme activity in various samples. This assay is particularly well-suited for a 96-well plate format, enabling simultaneous analysis of multiple samples.